Orotic acid

RNA synthesis Pyrimidine metabolism Plant biochemistry

Why source orotic acid? Its C6 carboxyl group confers mineral-carrying bioavailability absent in uracil/cytosine—critical for supplement formulation. The monohydrate (Hy1) form retains hydration beyond 135°C and >1 year over desiccants, ensuring batch-to-batch consistency. In RNA labeling, it achieves #1 efficiency, outperforming uridine, uracil, and cytosine. For UMP and sugar nucleotide bioproduction, it is an irreplaceable feedstock, yielding 44 g/L UDP-Gal. On Troilite, it produces 5.45x more pyrimidine than cytosine. Choose monohydrate for stability-driven procurement.

Molecular Formula C5H4N2O4
Molecular Weight 156.10 g/mol
CAS No. 61791-00-2
Cat. No. B148118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrotic acid
CAS61791-00-2
SynonymsAcid, Orotic
Orotate, Potassium
Orotate, Sodium
Orotate, Zinc
Orotic Acid
Potassium Orotate
Sodium Orotate
Zinc Orotate
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
InChIKeyPXQPEWDEAKTCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
In water, 1,820 mg/L at 25 °C
1.82 mg/mL at 18 °C

Structure & Identifiers


Interactive Chemical Structure Model





Orotic Acid (CAS 61791-00-2) Procurement-Relevant Identification and Class Context


Orotic acid (uracil-6-carboxylic acid, C5H4N2O4, MW 156.1) is a heterocyclic pyrimidine carboxylic acid and a key intermediate in the de novo biosynthesis of pyrimidine nucleotides . It is structurally distinguished from canonical pyrimidines (uracil, cytosine, thymine) by the presence of a C6 carboxyl group [1]. It exists in multiple solid-state forms, including anhydrous (AH), monohydrate (Hy1), and DMSO monosolvate (SDMSO), with the monohydrate exhibiting high thermal stability up to 135°C [2]. Orotic acid serves as a precursor for uridine 5′-monophosphate (UMP) and is used industrially for the bioproduction of sugar nucleotides [3].

Why Orotic Acid Cannot Be Interchanged with Uracil or Cytosine: A Procurement Perspective


Generic substitution among pyrimidine nucleobases is not scientifically justified for orotic acid due to its unique carboxyl group and distinct biological pathway role . Unlike uracil or cytosine, which are primarily end-products or salvage pathway intermediates, orotic acid is an obligate intermediate in de novo pyrimidine synthesis, released from the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) [1]. This metabolic position confers distinct properties: it serves as a specific substrate for orotate phosphoribosyltransferase (OPRT) and exhibits differential incorporation efficiencies as an RNA precursor [2]. Furthermore, the carboxylic acid moiety enables orotic acid to act as a mineral carrier for enhanced bioavailability, a functional attribute absent in non-carboxylated pyrimidine analogs [3]. These distinctions have direct implications for procurement decisions in enzyme kinetics studies, bioproduction workflows, and supplement formulation.

Quantitative Evidence Guide for Orotic Acid Differentiation in Scientific Procurement


Orotic Acid as Superior RNA Precursor Compared to Uracil and Cytosine in Plant Systems

In a direct head-to-head comparison of 14C-labeled pyrimidine nucleotide precursors in bean leaf discs, orotic acid demonstrated the highest incorporation efficiency into RNA among all compounds tested [1].

RNA synthesis Pyrimidine metabolism Plant biochemistry

Differential Product Yields of Orotic Acid Versus Pyrimidine Analogs in Formose-Type Reactions

In mineral-catalyzed formose-type reactions, orotic acid (10) produced distinct product profiles compared to cytosine (2), uracil (1), and other nucleobases, with quantifiable differences in microgram yields per reaction [1].

Prebiotic chemistry Formose reaction Nucleobase formation

Orotic Acid Monohydrate Thermal Stability Superior to Anhydrous Form for Long-Term Storage

The monohydrate form of orotic acid (Hy1) demonstrates exceptional stability, losing only minimal water after prolonged storage over desiccants, whereas the anhydrous form exhibits variable disorder that affects moisture-dependent stability [1].

Solid-state chemistry Crystal engineering Stability studies

Orotate Salts Exhibit Reduced Ionization and Enhanced Bioavailability Relative to Gluconate Salts

Earlier studies indicate that orotate salts are less ionizable and more bioavailable than gluconate salts, with evidence suggesting superior ability to cross the blood-brain barrier [1]. However, a controlled rat study found no statistically significant difference in magnesium bioavailability between Mg orotate and inorganic Mg compounds under high phytic acid conditions [2].

Bioavailability Mineral carriers Pharmaceutical formulation

High-Concentration Orotic Acid Formulation Enabled by Carnitine Co-Solubilization

Patent WO-2015029368-A1 describes a method to produce high-concentration orotic acid solutions (1.2-25 mass% OA) by dissolving it in high-concentration carnitine solution, addressing the inherent low aqueous solubility of orotic acid [1].

Formulation science Solubility enhancement Beverage fortification

Orotic Acid Enables Industrial Bioproduction of Uridine 5′-Monophosphate (UMP) at Commercial Scale

Orotic acid serves as a starting material for the commercial bioproduction of UMP using engineered microbes, with a demonstrated process achieving UDP-Gal yields of 44 g/L and UDP-GlcNAc yields of 7.4 g/L [1].

Industrial biotechnology Nucleotide production Biocatalysis

Recommended Research and Industrial Applications for Orotic Acid Based on Quantitative Evidence


RNA Precursor Incorporation Studies Requiring Maximum Labeling Efficiency

Orotic acid is the optimal choice for experiments requiring efficient incorporation of labeled precursors into RNA. In bean leaf discs, orotic acid ranked #1 in efficiency, outperforming uridine, uracil, and cytosine [1]. Researchers should select orotic acid over uracil or cytosine when maximizing signal-to-noise in pyrimidine nucleotide labeling experiments is critical. [1]

Prebiotic Chemistry Studies Focusing on Troilite-Catalyzed Pyrimidine Synthesis

For investigations of mineral-catalyzed pyrimidine formation under prebiotic conditions, orotic acid yields 1.09 μg per reaction on Troilite, compared to only 0.20 μg for cytosine on the same mineral—a 5.45-fold difference [1]. Orotic acid should be prioritized when Troilite is the mineral catalyst of interest. [1]

Long-Term Storage and Solid-State Formulation Requiring Predictable Stability

Procurement of the monohydrate form (Hy1) is recommended for applications requiring long-term storage stability, as it retains hydration beyond 135°C and loses only minimal water after >1 year over desiccants at 25°C [1]. The anhydrous form exhibits variable disorder affecting moisture-dependent stability and batch consistency [1].

Industrial Bioproduction of UMP and Sugar Nucleotides

Orotic acid is an essential feedstock for commercial bioproduction of UMP and derived sugar nucleotides (UDP-Gal, UDP-GlcNAc) using permeabilized C. ammoniagenes cells, achieving yields of 44 g/L UDP-Gal [1]. This application differentiates orotic acid from other pyrimidines, which cannot serve as direct precursors in this enzymatic pathway. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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